

Samioside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of **Samioside**, a phenylethanoid glycoside. The information is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Samioside is a complex glycoside first isolated from the aerial parts of Phlomis samia.[1][2] Its structure has been elucidated through spectroscopic data.[1][2]

Physicochemical Data

The key physical and chemical properties of **Samioside** are summarized in the table below, based on data from various chemical databases and literature.[3]

Property	Value	Source
Molecular Formula	C34H44O19	PubChem[3]
Molecular Weight	756.7 g/mol	PubChem[3]
CAS Number	360768-68-9	BioCrick[1]
IUPAC Name	[(2R,3R,4R,5R,6R)-4- [(2S,3R,4S,5R,6S)-5- [(2S,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxy-3,4-dihydroxy-6- methyloxan-2-yl]oxy-6-[2-(3,4- dihydroxyphenyl)ethoxy]-5- hydroxy-2- (hydroxymethyl)oxan-3-yl] (E)-3-(3,4- dihydroxyphenyl)prop-2- enoate	PubChem[3]
Synonyms	Samioside	PubChem[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Generally, phenylethanoid glycosides are water-soluble. [4]	BioCrick,[1] ResearchGate[4]
XLogP3-AA	-1.7	PubChem[3]
Hydrogen Bond Donor Count	11	PubChem[3]
Hydrogen Bond Acceptor Count	19	PubChem[3]

Spectroscopic Data

The structure of **Samioside** was primarily elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with Mass Spectrometry (MS) and

Infrared (IR) spectroscopy.[2][4] While the raw spectral data is found in the original isolation papers, a summary of the key techniques used is provided below.

- ¹H-NMR and ¹³C-NMR: These techniques are used to determine the carbon-hydrogen framework of the molecule. The anomeric proton signals in the ¹H-NMR spectrum are characteristic of the sugar moieties and their linkages.[4]
- 2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, helping to piece together the complex structure of the glycoside and the ester linkage.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the caffeoyl group, and aromatic rings.

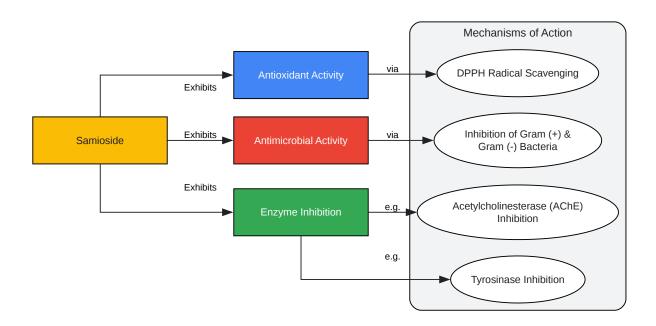
Biological Activities and Mechanisms of Action

Samioside has demonstrated a range of biological activities, primarily related to its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

Samioside exhibits free-radical scavenging properties, as demonstrated by its activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][4][5] This antioxidant capacity is a common feature of phenylethanoid glycosides, attributed to the phenolic hydroxyl groups in their structure which can donate a hydrogen atom to stabilize free radicals.

Antimicrobial Activity


Samioside has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][4] The mode of action for flavonoids and related phenolic compounds often involves multiple cellular targets, including the inactivation of microbial enzymes and transport proteins, and the disruption of cell membrane integrity.[6]

Enzyme Inhibition

Molecular docking studies have suggested that **Samioside** can inhibit acetylcholinesterase (AChE) and tyrosinase.[1] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where the inhibition of AChE is a key treatment strategy.[1]

The diagram below illustrates the known biological activities of **Samioside**.

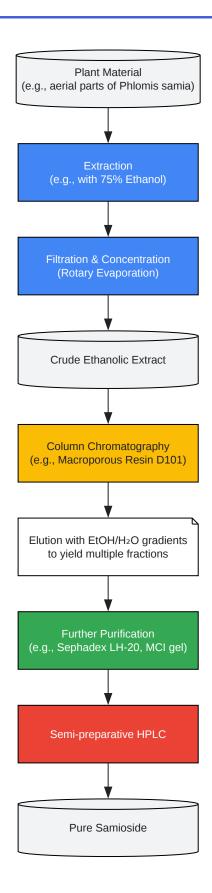
Click to download full resolution via product page

Caption: Overview of the primary biological activities and mechanisms of action for **Samioside**.

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and biological evaluation of **Samioside**, based on standard practices for phenylethanoid glycosides.

Extraction and Isolation of Samioside



Samioside is typically isolated from the aerial parts of plants like Phlomis samia.[5] The general workflow involves extraction, fractionation, and chromatographic purification.

The diagram below outlines a typical workflow for the isolation of **Samioside**.

Click to download full resolution via product page

Caption: A generalized experimental workflow for the extraction and isolation of **Samioside**.

Methodology Details:

- Plant Material Preparation: The aerial parts of the plant are dried and ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered plant material is typically extracted with a polar solvent. A common method is maceration or Soxhlet extraction with aqueous ethanol (e.g., 75% EtOH).[7] This process is repeated multiple times to ensure exhaustive extraction.
- Concentration: The resulting extracts are combined, filtered to remove solid plant material, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is subjected to column chromatography for initial separation.
 Macroporous resins (e.g., D101) are often used, with a stepwise gradient of ethanol in water (from 0% to 100%) as the eluent.[7] This separates the compounds based on polarity into several fractions.
- Purification: The fraction containing Samioside is further purified using a combination of chromatographic techniques. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and further column chromatography on MCI gel or silica gel.
- Final Isolation: The final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Samioside**.[7] The purity of the isolated compound is then confirmed by analytical HPLC and spectroscopic methods.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound.

Protocol:

Preparation of Reagents:

- A stock solution of DPPH in methanol is prepared.
- A series of dilutions of the test compound (**Samioside**) in methanol are prepared.
- Assay Procedure:
 - A specific volume of the DPPH solution is added to each dilution of the test compound.
 - The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).
 - A control is prepared containing only the DPPH solution and methanol.
- · Measurement:
 - The absorbance of each solution is measured using a spectrophotometer at ~517 nm.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition
 = [(A_control A_sample) / A_control] * 100
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

Samioside is a phenylethanoid glycoside with significant antioxidant, antimicrobial, and enzyme-inhibiting properties. Its well-defined chemical structure and promising biological activities make it a compound of interest for further investigation in the fields of pharmacology and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and evaluate **Samioside** and related compounds from natural sources. Further studies are warranted to explore its mechanisms of action in more detail and to evaluate its therapeutic potential in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Samioside | CAS:360768-68-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Samioside, a new phenylethanoid glycoside with free-radical scavenging and antimicrobial activities from Phlomis samia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Samioside | C34H44O19 | CID 10350153 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Iridoid and Phenylpropanoid Glycosides from Phlomis samia, P. monoceph" by FUNDA NURAY YALÇIN, TAYFUN ERSÖZ et al. [journals.tubitak.gov.tr]
- 6. Antimicrobial Activities and Mode of Flavonoid Actions PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Samioside: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243889#physical-and-chemical-properties-of-samioside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com